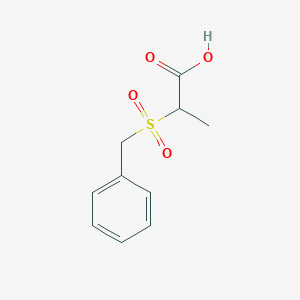
2-(Benzylsulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)propanoic acid is an organic compound with the molecular formula C10H12O4S It is characterized by the presence of a benzylsulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)propanoic acid typically involves the sulfonylation of a benzyl group followed by its attachment to a propanoic acid derivative. One common method includes the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then esterified with propanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Benzylsulfonyl derivatives.
Reduction: Benzylsulfide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and proteins. This interaction can lead to changes in cellular processes and biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfonyl group.
3-(Benzylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfonyl group.
2-(Benzylamino)-3-(benzyloxy)propanoic acid: Features an amino and benzyloxy group.
Uniqueness
2-(Benzylsulfonyl)propanoic acid is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where sulfonyl functionality is required .
Properties
CAS No. |
20803-98-9 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-benzylsulfonylpropanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-8(10(11)12)15(13,14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
InChI Key |
CONBEYHMCLMRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


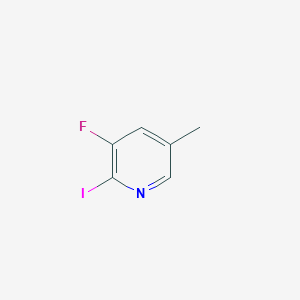
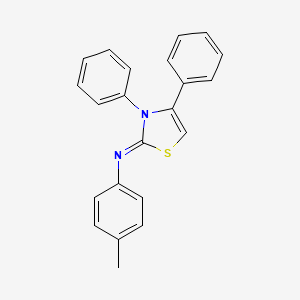
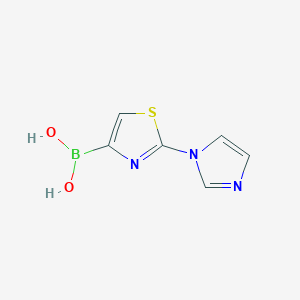
![4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid](/img/structure/B13997586.png)
![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)
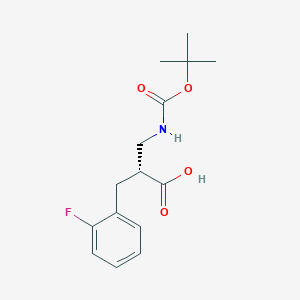
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)

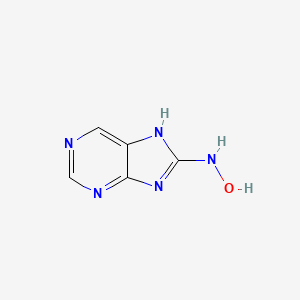
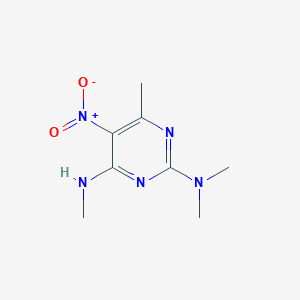

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

